N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
Quinoline derivatives are used as intermediates in the synthesis of various organic compounds, including dyes and agrochemicals.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are used in the development of pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and anti-inflammatory agents.
Industry
In the industrial sector, quinoline derivatives are used in the production of corrosion inhibitors and as additives in lubricants.
Mechanism of Action
The mechanism of action of quinoline derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological molecules such as enzymes, receptors, and nucleic acids. For example, antimalarial quinolines inhibit the heme polymerase enzyme in Plasmodium parasites.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Tetrahydroquinoline: A reduced form of quinoline.
Uniqueness
The specific structure of 4-HO-1-(3-ME-BU)-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CYANO-PHENYL)-AMIDE, with its unique substituents, may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-14(2)11-12-25-18-10-6-4-8-16(18)20(26)19(22(25)28)21(27)24-17-9-5-3-7-15(17)13-23/h3-10,14,26H,11-12H2,1-2H3,(H,24,27) |
InChI Key |
LZRGNRUDVWSOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C#N)O |
Origin of Product |
United States |
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